2-(Cyclobutylmethoxy)benzoic acid

Catalog No.
S13977107
CAS No.
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclobutylmethoxy)benzoic acid

Product Name

2-(Cyclobutylmethoxy)benzoic acid

IUPAC Name

2-(cyclobutylmethoxy)benzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-1-2-7-11(10)15-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2,(H,13,14)

InChI Key

AKLGYDDHGCAGBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC=C2C(=O)O

2-(Cyclobutylmethoxy)benzoic acid is an organic compound featuring a benzoic acid structure with a cyclobutylmethoxy substituent. This compound can be classified as an aromatic carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring. The cyclobutylmethoxy group introduces unique steric and electronic properties, which can influence the compound's reactivity and biological activity.

The chemical behavior of 2-(Cyclobutylmethoxy)benzoic acid is largely influenced by its benzoic acid core. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters, where the carboxyl group is replaced by an alkoxy group.
  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring may undergo electrophilic substitution at various positions, predominantly at the meta position due to the electron-withdrawing nature of the carboxyl group.

The synthesis of 2-(Cyclobutylmethoxy)benzoic acid can be achieved through several methods:

  • Direct Functionalization: Starting from benzoic acid, cyclobutylmethanol can be introduced via nucleophilic substitution or acylation reactions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate reactions such as acylation, improving yields and reducing reaction times.
  • Grignard Reaction: A Grignard reagent derived from cyclobutyl bromide could react with a suitable carbonyl compound to form the desired benzoic acid derivative.

2-(Cyclobutylmethoxy)benzoic acid may find applications in various fields:

  • Pharmaceuticals: As a potential anti-inflammatory or analgesic agent, it could be explored for therapeutic applications.
  • Agricultural Chemicals: Its derivatives might serve as herbicides or fungicides.
  • Material Science: The compound could be utilized in the synthesis of polymers or other materials due to its structural properties.

Interaction studies are crucial for understanding how 2-(Cyclobutylmethoxy)benzoic acid behaves in biological systems. In silico docking studies could provide insights into its binding affinity with target proteins, such as cyclooxygenase enzymes, which are involved in inflammation pathways. Experimental studies would further elucidate its pharmacokinetic properties and mechanism of action.

Several compounds share structural similarities with 2-(Cyclobutylmethoxy)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Benzoic AcidSimple carboxylic acidWidely used as a preservative
Salicylic AcidHydroxy derivative of benzoic acidKnown for anti-inflammatory effects
4-Methylbenzoic AcidMethyl substituent on benzoic acidEnhanced lipophilicity
2-Hydroxybenzoic Acid (Salicylic Acid)Hydroxyl group enhances reactivityUsed in pain relief and anti-inflammatory drugs
3-(Cyclopropylmethoxy)benzoic AcidCyclopropyl substituentPotentially different pharmacological profile

The uniqueness of 2-(Cyclobutylmethoxy)benzoic acid lies in its specific cyclobutyl substituent, which may impart distinct sterics and electronic characteristics compared to these similar compounds. This could affect its biological activity and potential applications in medicinal chemistry and material science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types